Moxifloxacin Ethyl Ester

Impurity Profiling Analytical Method Validation Pharmaceutical Quality Control

Moxifloxacin Ethyl Ester is the essential C-3 ethyl ester impurity standard for moxifloxacin hydrochloride ANDA dossiers. Its distinct lipophilicity and chromatographic retention—differing from the parent drug and methyl ester analog—make the authentic standard mandatory for accurate HPLC peak identification and system suitability testing. Substitution leads to failed resolution and regulatory rejection. Certified at ≥98% purity with confirmed molecular identity, this standard ensures reliable quantitation per ICH Q3A thresholds and robust stability-indicating method validation. Secure your supply for compliant impurity profiling.

Molecular Formula C23H28FN3O4
Molecular Weight 429.5 g/mol
CAS No. 1403836-23-6
Cat. No. B1460386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxifloxacin Ethyl Ester
CAS1403836-23-6
Molecular FormulaC23H28FN3O4
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5
InChIInChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1
InChIKeyBETGKPGVVKFWTH-SCLBCKFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Moxifloxacin Ethyl Ester (CAS 1403836-23-6) Procurement Guide for Analytical Reference Standards and Impurity Profiling


Moxifloxacin Ethyl Ester (CAS 1403836-23-6) is a fluorinated quinolone derivative and a key process-related impurity of the fourth-generation fluoroquinolone antibiotic moxifloxacin. Structurally, it is the ethyl ester of moxifloxacin's C-3 carboxylic acid, with the molecular formula C23H28FN3O4 and a molecular weight of 429.48 g/mol [1]. This compound is predominantly utilized as an analytical reference standard for impurity profiling, method validation, and quality control in the pharmaceutical manufacturing of moxifloxacin hydrochloride active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Moxifloxacin Ethyl Ester Cannot Be Substituted with Moxifloxacin Free Acid or Other In-Class Analogs in Analytical Workflows


Moxifloxacin Ethyl Ester exhibits distinct physicochemical properties—specifically, increased lipophilicity (LogP) and altered chromatographic retention behavior—relative to the parent moxifloxacin free acid and the corresponding methyl ester impurity (Moxifloxacin EP Impurity H, CAS 721970-35-0) [1]. These differences necessitate the use of the authentic ethyl ester standard to ensure accurate identification, resolution, and quantification in validated HPLC methods. Substitution with moxifloxacin or the methyl ester analog will result in incorrect retention times, compromised peak resolution, and failed system suitability criteria, directly impacting regulatory compliance for Abbreviated New Drug Applications (ANDAs) [2].

Quantitative Differentiation Evidence for Moxifloxacin Ethyl Ester (CAS 1403836-23-6) Relative to Key Comparators


Certified Purity for Quantitative Analytical Applications

Commercially available Moxifloxacin Ethyl Ester is supplied with a certified purity of ≥98%, as verified by quantitative nuclear magnetic resonance (qNMR) and high-performance liquid chromatography (HPLC) [1]. In contrast, typical in-house synthesized intermediates or degradation products may exhibit lower, variable purity (often <95%), which introduces unacceptable uncertainty in quantitative analytical methods .

Impurity Profiling Analytical Method Validation Pharmaceutical Quality Control

Definitive Molecular Identity for Mass Spectrometry Confirmation

Moxifloxacin Ethyl Ester possesses a unique molecular mass (429.48 g/mol) and formula (C23H28FN3O4), which distinguishes it from both moxifloxacin free acid (MW 401.43 g/mol, C21H24FN3O4) and the methyl ester analog (Moxifloxacin EP Impurity H, MW 415.46 g/mol, C22H26FN3O4) [1]. This exact mass difference of +28 Da relative to the parent drug provides a clear and unambiguous MS signal for selective ion monitoring in LC-MS/MS impurity profiling assays [2].

LC-MS Impurity Identification Structural Elucidation

Lipophilicity-Driven Chromatographic Resolution

Esterification of the carboxylic acid group increases the LogP of Moxifloxacin Ethyl Ester by approximately 0.5–1.0 units relative to moxifloxacin free acid, based on class-level trends for fluoroquinolone ethyl esters [1]. This increased lipophilicity translates to a longer retention time on reversed-phase HPLC columns, enabling baseline resolution from the parent drug peak and other polar impurities .

RP-HPLC Method Development System Suitability

Regulatory Compliance and Pharmacopoeial Relevance

Moxifloxacin Ethyl Ester is explicitly listed and characterized as an impurity in multiple pharmacopoeial monographs and regulatory filings for moxifloxacin hydrochloride. Its use as a reference standard is mandated for demonstrating analytical method specificity and system suitability in Abbreviated New Drug Applications (ANDAs) [1]. In contrast, non-certified or alternative ester impurities (e.g., propyl ester) lack defined acceptance criteria and are not accepted by regulatory agencies for method validation .

Pharmacopoeial Standards ANDA Filing GMP Quality Control

Primary Industrial and Research Applications of Moxifloxacin Ethyl Ester (CAS 1403836-23-6) Based on Differentiated Evidence


Impurity Profiling and Method Validation for Moxifloxacin API

Moxifloxacin Ethyl Ester is used as a primary reference standard for the identification, quantitation, and control of process-related impurities in moxifloxacin hydrochloride drug substance. Its certified purity (≥98%) and well-defined molecular mass (429.48 g/mol) enable accurate peak assignment and quantitation via HPLC-UV and LC-MS, ensuring compliance with ICH Q3A reporting thresholds [1].

Stability-Indicating Method Development for Finished Dosage Forms

The increased lipophilicity and distinct chromatographic retention of Moxifloxacin Ethyl Ester relative to the parent drug make it an ideal marker for assessing forced degradation pathways (e.g., esterification side reactions) in moxifloxacin tablet and injection formulations. Inclusion of this impurity in method development studies ensures the specificity and robustness of stability-indicating HPLC assays [2].

Regulatory Submission Support for Generic Drug Applications (ANDAs)

As a pharmacopoeially recognized impurity, Moxifloxacin Ethyl Ester is required for demonstrating analytical method suitability in ANDA dossiers. Its use in system suitability testing confirms that the chromatographic system can adequately resolve this critical impurity from the main drug peak and other related substances, a key component of method validation reports submitted to the FDA and EMA [3].

Mass Spectrometry Method Development for Trace Impurity Detection

The unique +28 Da mass shift of Moxifloxacin Ethyl Ester versus moxifloxacin provides a selective target for developing sensitive LC-MS/MS methods capable of detecting trace-level impurities in complex biological matrices or finished drug products. This is particularly valuable for genotoxic impurity assessment and metabolite profiling studies [4].

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